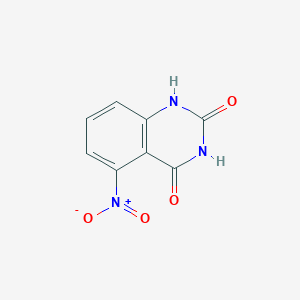

5-Nitroquinazoline-2,4(1H,3H)-dione

概述

描述

5-Nitroquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The presence of a nitro group at the 5-position and the dione structure at the 2,4-positions makes this compound particularly interesting for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione typically involves the cyclocondensation of o-aminobenzoic acids with carbon monoxide, followed by amidation and carbonylation reactions . One common method includes the use of palladium(II) catalysts in a [4 + 1 + 1] cycloaddition reaction, which allows for the formation of the quinazoline scaffold in a one-pot cascade reaction .

Industrial Production Methods

Industrial production methods for this compound often employ transition metal-catalyzed reactions due to their efficiency and scalability. The use of copper(I) bromide as a catalyst in the presence of potassium carbonate and benzene at elevated temperatures has been reported to yield quinazolines in good yields .

化学反应分析

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction to yield amino derivatives, a key step in synthesizing bioactive intermediates.

Reagents and Conditions:

- Catalytic Hydrogenation : H₂/Pd-C in ethanol at 50–60°C .

- Chemical Reduction : SnCl₂/HCl in refluxing ethanol .

Products:

- 5-Aminoquinazoline-2,4(1H,3H)-dione : A versatile intermediate for further functionalization (e.g., acylation, sulfonation) .

Table 1: Reduction Methods and Yields

| Reducing Agent | Conditions | Yield (%) | Source |

|---|---|---|---|

| H₂/Pd-C | 50°C, 4 h | 85 | |

| SnCl₂ (2 eq)/HCl | Reflux, 3 h | 78 |

Nucleophilic Substitution

The electron-withdrawing nitro group activates the quinazoline ring for nucleophilic substitution, though regioselectivity depends on reaction conditions.

Reagents and Examples:

- Amines : Reaction with primary amines (e.g., allylamine) at 80–100°C in DMF substitutes the nitro group, forming 3-allyl-5-nitroquinazoline derivatives .

- Thiols : Limited data, but analogous quinazolines undergo substitution with thiophenol in basic media .

Table 2: Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Allylamine | DMF, 80°C, 6 h | 3-Allyl-5-nitroquinazoline-dione | 72 |

Alkylation of NH Groups

The NH protons in the dione moiety are susceptible to alkylation, enabling diversification of the scaffold.

Reagents and Conditions:

- Dialkyl Carbonates : Microwave irradiation (100–120°C, 30 min) in solvent-free conditions .

- Alkyl Halides : K₂CO₃ as base in DMF at room temperature .

Products:

Table 3: Alkylation Methods

| Alkylating Agent | Conditions | Yield (%) | Source |

|---|---|---|---|

| Diethyl carbonate | Microwave, 120°C, 30 min | 89 | |

| Ethyl iodide | DMF, RT, 12 h | 65 |

Electrophilic Reactions

The nitro group deactivates the ring toward electrophilic substitution, but nitration and halogenation occur at specific positions under forcing conditions .

Example:

- Nitration : Further nitration of 5-nitro derivatives requires fuming HNO₃/H₂SO₄ at 100°C, yielding 5,8-dinitroquinazoline-dione .

Key Insight :

The nitro group directs incoming electrophiles to positions 6 and 8 due to its electron-withdrawing nature .

Cyclocondensation and Ring Expansion

The dione moiety participates in cyclocondensation reactions to form fused heterocycles.

Example:

科学研究应用

Antimicrobial Activity

5-Nitroquinazoline-2,4(1H,3H)-dione derivatives have shown promising antimicrobial properties against a range of bacterial strains. Research indicates that these compounds can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial replication and transcription. In a study, several derivatives were synthesized and evaluated for their antimicrobial efficacy using the Agar well diffusion method. Notably, compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some surpassing standard antibiotics like ampicillin in effectiveness .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 11 | 80 |

| 15 | Escherichia coli | 12 | 75 |

| 14a | Candida albicans | 12 | 70 |

| 14b | Staphylococcus aureus | 13 | 75 |

Antiviral Activity

In addition to antibacterial effects, certain derivatives of quinazoline-2,4(1H,3H)-dione have been identified as effective inhibitors of HIV-1 RNase H activity. A study highlighted the synthesis of a series of derivatives that exhibited potent inhibitory effects at sub-micromolar concentrations. The most effective compound demonstrated an IC50 value significantly lower than existing antiviral agents, indicating its potential as a dual inhibitor targeting both RNase H and integrase activities in HIV-1 .

Table 2: Antiviral Activity of Quinazoline Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| II-4 | HIV-1 RNase H | 0.41 ± 0.13 |

| II-4 | HIV-1 Integrase | 0.85 ± 0.18 |

Anticancer Properties

The quinazoline scaffold has been extensively studied for its anticancer potential . Compounds derived from this compound have been reported to inhibit various cancer cell lines by targeting key pathways such as VEGFR-2 signaling. For example, recent findings indicate that certain derivatives induce apoptosis in MCF-7 breast cancer cells and cause cell cycle arrest at the G1/S phase .

Table 3: Anticancer Activity of Quinazoline Derivatives

| Compound | Cancer Cell Line | Effect |

|---|---|---|

| 5p | MCF-7 | Induces apoptosis |

| Various | Multiple cell lines | Inhibits VEGFR-2 signaling |

Synthetic Methodologies

The synthesis of quinazoline derivatives has evolved significantly, with eco-efficient methods being developed for their production. One notable approach involves a one-pot synthesis using anthranilic acid derivatives and potassium cyanate, yielding high purity products with minimal waste . This method not only enhances yield but also aligns with green chemistry principles.

Table 4: Synthetic Routes for Quinazoline Derivatives

| Methodology | Key Features |

|---|---|

| One-Pot Synthesis | High yield; eco-friendly; simple filtration |

| Carbon Fixation Reaction | Utilizes CO2; catalyzed by organic bases |

| Transition-Metal-Catalyzed Reactions | Allows functionalization at C-2 position |

作用机制

The mechanism of action of 5-Nitroquinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound has been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .

相似化合物的比较

Similar Compounds

Quinazoline: A parent compound with a similar structure but without the nitro and dione groups.

Quinazolinone: Contains a carbonyl group at the 4-position, similar to the dione structure in 5-Nitroquinazoline-2,4(1H,3H)-dione.

5-Nitroquinoline: Similar to this compound but lacks the dione structure.

Uniqueness

This compound is unique due to the presence of both the nitro group and the dione structure, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives .

生物活性

5-Nitroquinazoline-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, antitumor, and other pharmacological effects. The findings presented here are based on a comprehensive review of recent literature and research studies.

Chemical Structure and Synthesis

This compound belongs to the quinazoline family of compounds, known for their nitrogen-containing heterocycles. The synthesis of this compound typically involves reactions with anthranilic acid derivatives and various reagents to introduce the nitro group at the 5-position of the quinazoline ring. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacterial strains. Among them, compounds with specific substitutions exhibited significant antimicrobial activity. For example:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 9 | 65 |

| 15 | Escherichia coli | 15 | 75 |

| 14a | Candida albicans | 12 | 70 |

These compounds demonstrated broad-spectrum activity comparable to standard antibiotics like ampicillin and vancomycin .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. A notable study reported that certain derivatives exhibited inhibitory activity against HIV-1 RNase H and integrase (IN). For example, compound II-4 showed an IC50 value of 0.41 μM against RNase H, which is significantly more potent than other known inhibitors . The binding interactions were elucidated through molecular docking studies, indicating that structural modifications could enhance antiviral efficacy.

Antitumor Activity

The anticancer properties of quinazoline derivatives have been extensively studied. Research indicates that some compounds can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For example:

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5p | MCF-7 | Not specified | Induces apoptosis |

| Various | Multiple cell lines | Varies | Inhibits VEGFR-2 |

The ability to inhibit VEGFR-2 suggests potential applications in treating angiogenesis-related cancers .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, quinazoline derivatives exhibit a range of biological activities:

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.

- Anticonvulsant : Certain compounds have been tested for their ability to mitigate seizure activities.

- Antidiabetic : Preliminary studies suggest potential efficacy in managing blood glucose levels.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antimicrobial Efficacy : In a comparative study against resistant bacterial strains, specific derivatives outperformed traditional antibiotics.

- Antiviral Research : A study focused on the dual inhibition mechanism of HIV-1 showed promising results with low cytotoxicity in vitro.

- Cancer Treatment : In vivo models demonstrated significant tumor reduction when treated with select quinazoline derivatives.

属性

IUPAC Name |

5-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAHRTQKXUKYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599001 | |

| Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174565-65-2 | |

| Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 5-Nitroquinazoline-2,4(1H,3H)-dione and how is it synthesized?

A1: this compound is characterized by a quinazoline core structure with a nitro group at the 5th position and two keto groups at the 2nd and 4th positions. The research paper by [] describes a synthetic route involving 3-nitro-N-(phenylsulphonyloxy)phthalimide (IIIa) as a key intermediate. This intermediate reacts with allylamine to yield 3-allyl-5-nitroquinazoline-2,4-(1H,3H)-dione (IVa).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。